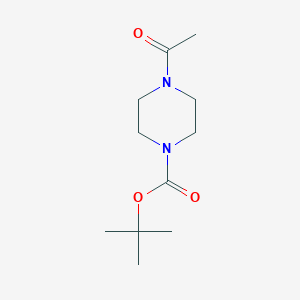

Tert-butyl 4-acetylpiperazine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-acetylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetyl substituent at the 4-position of the piperazine ring. This compound serves as a key intermediate in organic synthesis, particularly in medicinal chemistry, where piperazine scaffolds are prevalent due to their versatility in modulating pharmacokinetic properties and binding affinity. The Boc group enhances solubility and stability during synthetic steps, while the acetyl moiety can influence electronic and steric properties, making it a valuable precursor for further functionalization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-acetylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

- The tert-butyl piperazine-1-carboxylate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free piperazine amine, enabling further functionalization.

-

Key Insight : TFA-mediated deprotection is rapid (<2 hours) and high-yielding (>90%) . HCl is preferred for salt formation to enhance solubility.

Acylation and Alkylation Reactions

The secondary amine of the deprotected piperazine undergoes nucleophilic substitution or coupling reactions.

Acylation with Carboxylic Acids

| Reagents | Product | Yield | Source |

|---|---|---|---|

| HOAt/EDCI, DIPEA in DCM | 4-Acetyl-1-(3-nitrophenoxy)butanoylpiperazine | 75–85% | |

| Acetic anhydride, DCM | 4-Acetyl-1-acetylpiperazine | 90% |

Alkylation with Halides

| Reagents | Product | Conditions | Source |

|---|---|---|---|

| Benzyl bromide, K₂CO₃ in DMF | 4-Acetyl-1-benzylpiperazine | RT, 12 hours | |

| Formaldehyde, NaBH₃CN | 4-Acetyl-1-(hydroxymethyl)piperazine | 0°C to RT, 6 hours |

-

Notable Example : Hydroxymethylation using formaldehyde introduces polar functionality, critical for enhancing blood-brain barrier permeability in CNS-targeted drugs.

Nucleophilic Aromatic Substitution (SNAr)

The acetylated piperazine acts as a nucleophile in SNAr reactions with activated aryl halides.

Hydrolysis of the Acetyl Group

The acetyl group is hydrolyzed to a carboxylic acid under basic or enzymatic conditions.

Reductive Amination

The acetyl group is reduced to an ethylamine derivative, enabling structural diversification.

| Reagents | Product | Conditions | Source |

|---|---|---|---|

| LiBH₄, THF | 4-(2-Aminoethyl)piperazine-1-carboxylate | 0°C to RT, 72 hours |

Suzuki-Miyaura Coupling

The Boc-protected piperazine participates in cross-coupling reactions for biaryl synthesis.

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | Pd(OAc)₂, BINAP, tBuONa | 4-Acetyl-1-(biphenyl-4-yl)piperazine | 60% |

Critical Data Table: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Rate (Relative) | Stability Post-Reaction | Source |

|---|---|---|---|---|

| Boc Group | Acidic Deprotection | Fast | Low | |

| Acetyl Group | Hydrolysis | Moderate | High | |

| Piperazine Amine | Alkylation/Acylation | Fast | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 4-acetylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of tert-butyl 4-acetylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The tert-butyl piperazine-1-carboxylate core is highly modular, enabling diverse substitutions that tailor physicochemical and biological properties. Below, analogs are categorized by substituent type, with a focus on structural and functional distinctions.

Alkyl and Aromatic Substitutions

| Compound Name | Substituent(s) | Key Features | CAS Number |

|---|---|---|---|

| tert-Butyl 4-methylpiperazine-1-carboxylate | Methyl group at 4-position | Simpler alkyl substituent; enhances lipophilicity. | 1017606-58-4 |

| tert-Butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate | Biphenyl at 3-position | Aromatic extension for π-π interactions in drug binding. | 886770-41-8 |

| tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate | Bromobenzyl at 4-position | Halogenated aromatic group for cross-coupling reactions. | 1629126-39-1 |

Key Differences :

- Aromatic substituents like biphenyl or bromobenzyl introduce steric bulk and electronic effects, impacting receptor binding and synthetic utility (e.g., Suzuki couplings) .

Electron-Withdrawing and Heterocyclic Substituents

| Compound Name | Substituent(s) | Key Features | CAS Number |

|---|---|---|---|

| tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | Diazoacetyl at 4-position | Reactive diazo group for photochemical or thermal transformations. | Not provided |

| tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate | Thiadiazolyl-pyridine at 4-position | Heterocyclic motif with potential antimicrobial/anticancer activity. | Not provided |

| tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate | Triazolyl-phenyl at 3-position | Nitrogen-rich heterocycle for hydrogen bonding and metal coordination. | Not provided |

Key Differences :

- Diazoacetyl groups enable unique reactivity, such as C–H insertion reactions, useful in constructing complex frameworks .

- Thiadiazole and triazole substituents enhance hydrogen-bonding capacity and metabolic stability, critical in drug design .

Functionalized Aromatic and Fluorinated Derivatives

| Compound Name | Substituent(s) | Key Features | CAS Number |

|---|---|---|---|

| tert-Butyl 4-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-ylmethyl)piperazine-1-carboxylate | Aminophenyl-imidazothiazole at 4-position | Fused heterocycle with potential kinase inhibition activity. | 925437-87-2 |

| tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate | Fluorobenzyl at 4-position | Fluorine atom improves bioavailability and metabolic resistance. | 873697-59-7 |

| tert-Butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | Formyl/trifluoromethylphenyl at 4-position | Electrophilic aldehyde for conjugations; CF3 enhances lipophilicity. | 840491-84-1 |

Key Differences :

- Fluorinated analogs (e.g., 5-fluoro or CF3) exhibit enhanced membrane permeability and resistance to oxidative metabolism .

- Formyl groups (as in 840491-84-1) provide reactive handles for Schiff base formation or further derivatization .

Structural and Crystallographic Insights

- Conformational Flexibility : The piperazine ring adopts chair or boat conformations depending on substituents. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibits a planar diazoacetyl group, stabilized by intramolecular hydrogen bonds .

- Hydrogen-Bonding Patterns : Crystallographic studies (e.g., ) reveal N–H···O and C–H···O interactions, which influence packing efficiency and solubility .

Biologische Aktivität

Tert-butyl 4-acetylpiperazine-1-carboxylate (TB-Ac-PZ) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

TB-Ac-PZ features a piperazine core with a tert-butyl ester functional group and an acetyl moiety. Its molecular formula is , with a molecular weight of approximately 226.28 g/mol. The unique structure allows for significant interactions with various biological targets, making it a candidate for drug development.

The mechanism of action of TB-Ac-PZ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes like signal transduction and gene expression .

Antimicrobial Activity

Research indicates that TB-Ac-PZ exhibits antimicrobial properties, particularly against gram-positive bacteria. Its mechanism may involve the inhibition of bacterial protein synthesis, similar to the action of oxazolidinones. This potential makes it a subject of interest in developing new antibiotics.

Antiviral Activity

In vitro studies have shown that TB-Ac-PZ may inhibit viral replication. For instance, compounds structurally related to TB-Ac-PZ have demonstrated antiviral activity against human adenovirus, suggesting that TB-Ac-PZ could have similar effects . Further research is needed to elucidate its specific antiviral mechanisms.

Neuropharmacological Effects

Preliminary studies suggest that TB-Ac-PZ may influence neurotransmitter systems, potentially affecting physiological responses such as mood regulation and sleep-wake cycles. Its structural features may enhance its binding affinity at various receptors, warranting further investigation into its neuropharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of TB-Ac-PZ and its derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of TB-Ac-PZ against various bacterial strains. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

- Antiviral Studies : In research focusing on antiviral properties, derivatives of TB-Ac-PZ were tested for their ability to inhibit human adenovirus. One derivative exhibited an IC50 value of 4.7 µM, showcasing promising antiviral potential .

- Neuropharmacological Research : A study investigated the effects of TB-Ac-PZ on neurotransmitter systems in rodent models. Preliminary results suggested modulation of serotonin and dopamine pathways, indicating potential antidepressant-like effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of TB-Ac-PZ compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| TB-Ac-PZ | Piperazine core, tert-butyl ester | Antimicrobial, Antiviral |

| Tert-butyl 4-(2-fluorophenyl)acetylpiperazine-1-carboxylate | Fluorinated phenyl group | Potential anti-inflammatory |

| Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | Amino substitution on phenyl | Antidepressant-like activity |

Eigenschaften

IUPAC Name |

tert-butyl 4-acetylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-9(14)12-5-7-13(8-6-12)10(15)16-11(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFDVJXNIXQJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230055 | |

| Record name | 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-59-9 | |

| Record name | 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178312-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.